![molecular formula C9H7N5S B1303693 7-(2-tienil)[1,2,4]triazolo[1,5-a]pirimidin-2-amina CAS No. 338793-17-2](/img/structure/B1303693.png)

7-(2-tienil)[1,2,4]triazolo[1,5-a]pirimidin-2-amina

Descripción general

Descripción

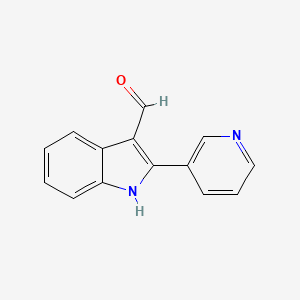

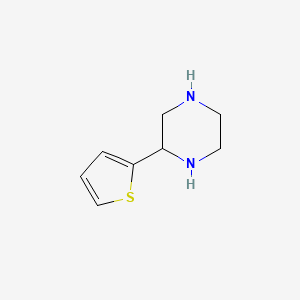

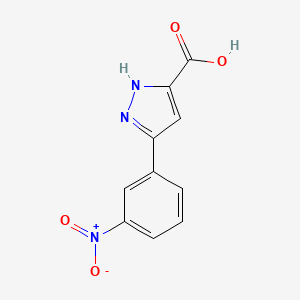

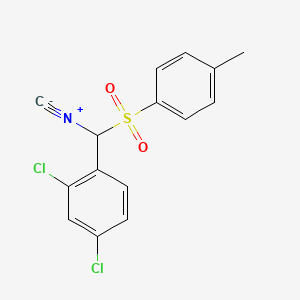

The compound 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine ring system, which is a tricyclic structure that has been the subject of various synthetic studies. This compound is of interest due to its potential biological activities, which may include xanthine oxidase inhibition and antiproliferative effects against cancer cell lines .

Synthesis Analysis

The synthesis of related thieno[1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the condensation of hydrazinothieno pyrimidinones with orthoesters or through oxidative cyclization of benzylidenehydrazinothieno pyrimidinones. These methods lead to the formation of novel ring systems that can be further substituted to create a variety of derivatives . Additionally, parallel synthetic methods have been employed for the rapid preparation of substituted triazolopyrimidinones, which may be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine would be expected to exhibit tautomeric preferences, which can be established using techniques such as 2D NOESY experiments. The presence of the thienyl group and the triazolopyrimidine core suggests a complex molecular geometry that could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thieno[1,2,4]triazolopyrimidines includes their ability to undergo isomerization, as seen in the Dimroth-type rearrangement, which is a key step in the synthesis of certain derivatives . The fluorinated derivatives of related structures have been synthesized through cyclocondensation reactions, indicating that the compound may also participate in similar reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are not detailed in the provided papers, related compounds exhibit properties that are characteristic of heterocyclic aromatic compounds. These properties include solubility in common organic solvents, stability under standard conditions, and the potential for varied biological activities. The introduction of substituents such as fluorine can significantly alter these properties, as seen in the case of fluorinated triazolotriazines .

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

La síntesis de compuestos heterocíclicos tiene enormes aplicaciones en la química medicinal y farmacéutica . Los compuestos heterocíclicos que contienen nitrógeno se encuentran en numerosos productos naturales que exhiben inmensas actividades biológicas .

Síntesis Catalítica Libre Mediada por Microondas

Se ha establecido un método catalítico libre, libre de aditivos y ecológico para la síntesis de 1,2,4-triazolo[1,5-a]piridinas en condiciones de microondas . Esta reacción en tándem implica el uso de enaminonitrilos y benzohidrazidas .

Actividades Biológicas

Las [1,2,4]triazolo[1,5-a]pirimidinas (TP) han recibido gran atención en la agricultura y la química medicinal debido a sus notables actividades biológicas en una variedad de dominios . Estas incluyen actividades antibacterianas, antifúngicas, antivirales, antiparasitarias y anticancerígenas .

Tratamiento de Diversos Trastornos

Las TP se reconocen como posibles objetivos terapéuticos para algunos trastornos, como la dislipidemia, la enfermedad coronaria y la diabetes .

Aplicaciones en Ciencias de los Materiales

Estos tipos de compuestos también tienen diversas aplicaciones en los campos de las ciencias de los materiales .

Conectores Versátiles a Varios Metales

Las TP son conectores versátiles para varios metales y las interacciones de sus compuestos de coordinación en sistemas biológicos se han descrito ampliamente .

Direcciones Futuras

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-one structure have shown significant potential in various areas of research, including antiepileptic activity and as potential SARS-CoV-2 Main protease inhibitors . This suggests that “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds may have promising future applications in medical and pharmaceutical research.

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7(4h)-one skeleton have shown remarkable anti-epileptic activities , suggesting potential targets in the nervous system.

Mode of Action

It’s known that similar compounds selectively bind at given camp pde sites in the cardiovascular system . This selective binding could be a key aspect of its interaction with its targets.

Biochemical Pathways

Given the potential anti-epileptic activities of similar compounds , it’s plausible that it may affect pathways related to neuronal signaling and excitability.

Result of Action

Compounds with a similar structure have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.

Propiedades

IUPAC Name |

7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOMCZWDEQGXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377318 | |

| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338793-17-2 | |

| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)